3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride

Catalog No.
S12828657
CAS No.
M.F
C15H21ClN2O2
M. Wt
296.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-aceta...

Product Name

3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride

IUPAC Name

[3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-yl] acetate;hydrochloride

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

InChI

InChI=1S/C15H20N2O2.ClH/c1-4-17(3)9-8-12-10-16-13-6-5-7-14(15(12)13)19-11(2)18;/h5-7,10,16H,4,8-9H2,1-3H3;1H

InChI Key

ZAAYXHZDJJRJNV-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C.Cl

3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol-4-acetate, monohydrochloride is a synthetic compound derived from the indole class of compounds, characterized by its unique structure that includes an ethylmethylamino group and an acetate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. Its molecular formula is C15H20N2O2C_{15}H_{20}N_{2}O_{2} with a molecular weight of approximately 276.34 g/mol. The presence of a hydrochloride salt form enhances its solubility and stability, which is beneficial for pharmacological applications.

Typical of indole derivatives, including:

  • Acetylation: The hydroxyl group on the indole ring can be acetylated to form the acetate derivative.
  • Alkylation: The nitrogen atoms in the ethylmethylamino group can participate in alkylation reactions, allowing for the introduction of additional alkyl groups.
  • Oxidation: The indole ring can be oxidized under specific conditions to yield various oxidized derivatives.

These reactions facilitate modifications that may enhance the biological activity or alter the pharmacokinetic properties of the compound.

Research indicates that 3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol-4-acetate exhibits various biological activities, including:

  • Antidepressant Effects: Similar to other indole derivatives, it may influence serotonin receptors, potentially contributing to antidepressant effects.
  • Neuroprotective Properties: The compound has shown promise in protecting neuronal cells from oxidative stress.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation, although further research is required to elucidate these effects.

The synthesis of 3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol-4-acetate typically involves several steps:

  • Formation of Indole Ring: Starting from simple precursors such as tryptamine derivatives, the indole ring is constructed through cyclization reactions.
  • Introduction of Ethylmethylamino Group: This can be achieved via nucleophilic substitution reactions where ethylmethylamine reacts with an appropriate electrophile.
  • Acetylation: The final step involves acetylating the hydroxyl group using acetic anhydride or acetyl chloride to yield the acetate derivative.

This multi-step synthesis requires careful control of reaction conditions to maximize yield and purity.

The primary applications of 3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol-4-acetate include:

  • Pharmaceutical Development: Its potential antidepressant and neuroprotective effects make it a candidate for further development in treating mood disorders and neurodegenerative diseases.
  • Research Tool: It serves as a valuable compound in biochemical research to study serotonin receptor interactions and related pathways.

Interaction studies have focused on understanding how 3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol-4-acetate interacts with various biological targets:

  • Serotonin Receptors: Binding affinity studies suggest it may act as a partial agonist at certain serotonin receptor subtypes.
  • Enzyme Inhibition: Investigations into its ability to inhibit enzymes involved in neurotransmitter metabolism have shown promising results, indicating potential therapeutic benefits.

Several compounds share structural similarities with 3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol-4-acetate, including:

Compound NameMolecular FormulaKey Features
4-Acetoxy-N-methyl-N-ethyltryptamineC15H20N2O2C_{15}H_{20}N_{2}O_{2}Acetoxy group enhances solubility
2-Ethyl-1H-indol-4-olC10H11NOC_{10}H_{11}NOSimpler structure; lacks amino substitution
3-[2-(dimethylamino)ethyl]-1H-indol-4-olC14H18N2O2C_{14}H_{18}N_{2}O_{2}Dimethylamino group instead of ethylmethylamino

These compounds are notable for their similar core structures but differ in their functional groups and biological activities. The unique ethylmethylamino substitution in 3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol-4-acetate may confer distinct pharmacological properties that warrant further investigation.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

296.1291556 g/mol

Monoisotopic Mass

296.1291556 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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